7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid

Übersicht

Beschreibung

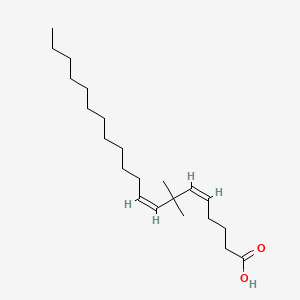

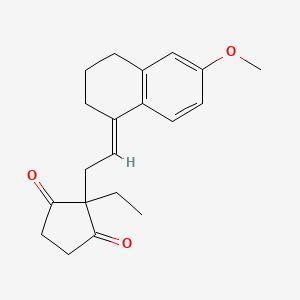

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is a branched-chain unsaturated fatty acid. It is characterized by the presence of two double bonds at the 5th and 8th positions in the carbon chain, with both double bonds in the Z (cis) configuration. The compound also features two methyl groups at the 7th carbon position. This unique structure contributes to its distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid has several scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of branched-chain unsaturated fatty acids.

Biology: Investigated for its role in cellular signaling and membrane fluidity.

Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the formulation of specialty lubricants and surfactants due to its unique structural properties.

Biochemische Analyse

Biochemical Properties

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid plays a significant role in biochemical reactions, particularly in the metabolism of polyunsaturated fatty acids. It interacts with enzymes such as polyenoic fatty acid isomerase, which catalyzes the isomerization of polyunsaturated fatty acids . This interaction is crucial for the formation of conjugated triene-containing fatty acids, which are important in various signaling pathways . Additionally, this compound may interact with other biomolecules, including proteins and lipids, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of enzymes involved in the production of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids . These eicosanoids play roles in inflammation, immune response, and cell growth. Furthermore, this compound can affect gene expression by interacting with nuclear receptors and transcription factors, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes, such as polyenoic fatty acid isomerase, altering their activity and leading to the production of bioactive lipid mediators . This binding can result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in lipid metabolism and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation and other chemical modifications, which may alter its biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on lipid metabolism and inflammation. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biological effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the lipoxygenase and cyclooxygenase pathways . These pathways lead to the production of eicosanoids, which are important signaling molecules in inflammation and immune response. The compound interacts with enzymes such as lipoxygenases and cyclooxygenases, influencing the production of hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and prostaglandins . These interactions can affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its hydrophobic nature, which allows it to associate with lipid membranes and other hydrophobic environments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in lipid droplets, membranes, and other hydrophobic compartments within the cell . Post-translational modifications and targeting signals may direct the compound to specific organelles, where it can interact with enzymes and other biomolecules to modulate cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.

Introduction of Double Bonds: The double bonds at the 5th and 8th positions are introduced through selective hydrogenation or dehydrogenation reactions.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation.

Substitution: Alcohols, amines, or other nucleophiles can be used in the presence of activating agents like dicyclohexylcarbodiimide (DCC) for esterification or amidation reactions.

Major Products Formed

Oxidation: Epoxides, diols, or carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Esters, amides, or other functionalized derivatives.

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid involves its interaction with cellular membranes and enzymes. The compound’s double bonds and branched structure influence membrane fluidity and permeability. It may also interact with specific enzymes involved in fatty acid metabolism, modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7,7-Dimethyl-(5Z,8Z,11Z)-eicosatrienoic acid: Similar structure but with an additional double bond at the 11th position.

7,7-Dimethyl-(5Z,8Z,11E)-eicosatrienoic acid: Similar structure but with a different configuration of the double bond at the 11th position.

7,7-Dimethyl-(5E,8E)-eicosadienoic acid: Similar structure but with different configurations of the double bonds.

Uniqueness

7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid is unique due to its specific double bond positions and configurations, as well as the presence of methyl groups at the 7th carbon. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Eigenschaften

IUPAC Name |

(5Z,8Z)-7,7-dimethylicosa-5,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16-,20-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKRHAILCPYNFH-DUQSFWPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\C(C)(C)/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017363 | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89560-01-0 | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089560010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7-Dimethyl-5,8-eicosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid influence ROS production in human neutrophils?

A1: this compound acts as a phospholipase A2 (PLA2) inhibitor. [] Research indicates that inhibiting PLA2 activity with this compound leads to a reduction in ROS production within human neutrophils. [] This suggests that PLA2 plays a crucial role in the signaling pathway leading to ROS generation in these cells.

Q2: What is the significance of the observation that this compound can convert hydrogen peroxide-induced constrictions in rat skeletal muscle arterioles to dilations?

A2: This observation suggests that this compound might be interfering with the production of vasoconstrictors downstream of PLA2 activation. [] The study suggests that hydrogen peroxide normally activates a pathway involving Src kinase, PLC, PKC, and PLA2, ultimately leading to the production of Thromboxane A2 (TXA2) by COX-1. [] By inhibiting PLA2, this compound could be preventing TXA2 synthesis, thus shifting the response from constriction to dilation.

Q3: How does the role of this compound in ROS production relate to Alzheimer’s disease research?

A3: While the provided abstracts do not directly link this compound to Alzheimer’s disease research, the research highlights the compound’s role in modulating the ERK-PLA2 pathway. [] This pathway is relevant to Alzheimer's disease as it can influence ROS production, which has been implicated in neuronal damage associated with the disease. Further research is needed to determine if this compound's modulation of this pathway holds therapeutic potential in the context of Alzheimer’s disease.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

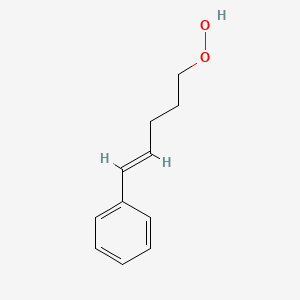

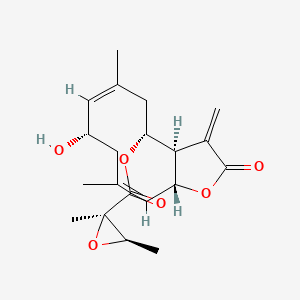

![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)

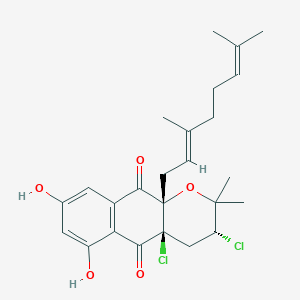

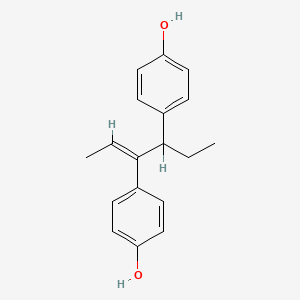

![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)

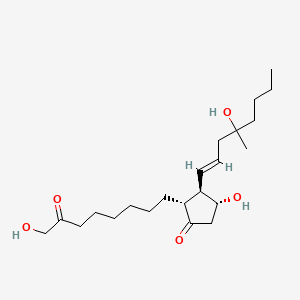

![2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan](/img/structure/B1242648.png)

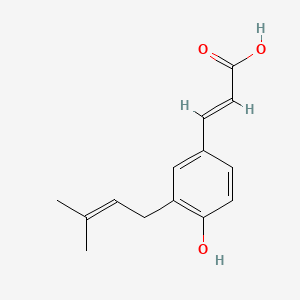

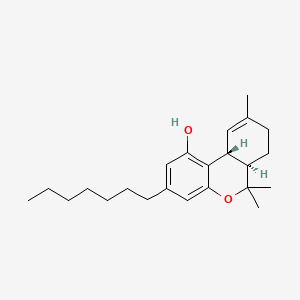

![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)